molecular formula C₂₈H₅₄N₈O₇ B549683 Sligkv-NH2 CAS No. 190383-13-2

Sligkv-NH2

Cat. No. B549683
M. Wt: 614.8 g/mol
InChI Key: HOWDUIVVWDUEED-WAUHAFJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . It is a potent mitogen for vascular smooth muscle cells and stimulates proliferation of growth-arrested cells .


Molecular Structure Analysis

SLIGKV-NH2 has a molecular weight of 614.78 and a formula of C28H54N8O7 . The peptide sequence is SLIGKV, with a modification of a C-terminal amide on Val-6 .


Physical And Chemical Properties Analysis

SLIGKV-NH2 is soluble to 1 mg/ml in water . . It should be stored at -20°C .

Scientific Research Applications

Dermatology

SLIGKV-NH2 has been used in the study of skin diseases, specifically those related to the epidermal permeability barrier .

Application

The peptide has been applied in the study of how allergens like Cry j1, a major pollen allergen of Cryptomeria japonica (Japanese cedar), affect the skin’s barrier recovery .

Method of Application

In the study, SLIGKV-NH2 was applied to cultured human keratinocytes. The researchers also used knock-down of protease-activated receptor 1 (PAR-1) and protease-activated receptor 2 (PAR-2) to study the effects of Cry j1 .

Results

The study found that application of SLIGKV-NH2 could prevent the increase of protease activity and reduce the delay of barrier recovery induced by Cry j1 .

Pharmacology

SLIGKV-NH2 is known to be a protease-activated receptor 2 (PAR 2) agonist .

Application

As a PAR 2 agonist, SLIGKV-NH2 can be used to investigate receptor function .

Method of Application

The specific methods of application can vary depending on the experiment, but it generally involves applying the peptide to cells in a controlled laboratory setting .

Results

The results of these experiments can provide valuable insights into the function of PAR 2 receptors .

Pulmonology

SLIGKV-NH2 has been used in the study of respiratory diseases .

Application

The peptide has been applied in the study of mucin secretion by human bronchial epithelial cells .

Method of Application

In the study, SLIGKV-NH2 was applied to human bronchial epithelial cells in vitro .

Results

The study reported that SLIGKV-NH2, by inducing the expression of PAR2, could slightly enhance mucin secretion by human bronchial epithelial cells .

Allergology

SLIGKV-NH2 has been used in the study of allergenic reactions, specifically those related to the cedar pollen allergen, Cry j1 .

Application

The peptide has been applied in the study of how allergens like Cry j1 affect the skin’s barrier recovery .

Method of Application

In the study, SLIGKV-NH2 was applied to cultured human keratinocytes. The researchers also used knock-down of protease-activated receptor 1 (PAR-1) and protease-activated receptor 2 (PAR-2) to study the effects of Cry j1 .

Results

The study found that application of SLIGKV-NH2 could prevent the increase of protease activity and reduce the delay of barrier recovery induced by Cry j1 .

Structural Biology

SLIGKV-NH2 has been used in the structural characterization of agonist binding to Protease-Activated Receptor 2 (PAR2) .

Application

The peptide has been applied in the study of the binding mode of agonists related to the endogenous ligand .

Method of Application

The study involved iterative combinations of receptor mutagenesis, agonist ligand modifications, and data-driven structural modeling .

Results

The study identified a conserved binding mode for agonists related to the endogenous ligand that was consistent with the experimental data and allowed synthesis of a novel peptide (1-benzyl-1H[1,2,3]triazole-4-yl-LIGKV) with functional potency higher than that of SLIGKV .

Immunology

SLIGKV-NH2 has been used in the study of immune responses, specifically those related to neutrophil activation .

Application

The peptide has been applied in the study of lactoferrin and IL-8 secretion from human neutrophils .

Method of Application

In the study, SLIGKV-NH2 was applied to human neutrophils in vitro .

Results

The study reported that SLIGKV-NH2 stimulates lactoferrin and IL-8 secretion from human neutrophils .

Oncology

SLIGKV-NH2 has been used in the study of cancer, specifically in relation to MAPK activation in MDA-231 cells .

Application

The peptide has been applied in the study of MAPK activation in MDA-231 cells, a breast cancer cell line .

Method of Application

In the study, MDA-231 cells were stimulated with SLIGKV-NH2 for 15 minutes .

Results

The study reported that SLIGKV-NH2 induces MAPK activation in MDA-231 cells via PAR2 activation .

properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWDUIVVWDUEED-WAUHAFJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440595
Record name SLIGKV-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sligkv-NH2

CAS RN

190383-13-2
Record name SLIGKV-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sligkv-NH2
Reactant of Route 2
Sligkv-NH2
Reactant of Route 3
Sligkv-NH2
Reactant of Route 4
Sligkv-NH2
Reactant of Route 5
Sligkv-NH2
Reactant of Route 6
Sligkv-NH2

Citations

For This Compound
432
Citations
MG Devlin, B Pfeiffer, B Flanagan… - Journal of peptide …, 2007 - Wiley Online Library
… in triplicate, except for 1 (H-SLIGKV-NH2; n = 4) and 18 (H-SLIGRL-NH2; n = 3) conducted in triplicate. The dashed line shows the activity of the parent peptide, H-SLIGKV-NH2. …
Number of citations: 10 onlinelibrary.wiley.com
L Halili, M Danquah, N Fujii, B McNeely… - The FASEB …, 2017 - Wiley Online Library
… of PAR-2 at all concentrations of SLIGKV-NH2 did not elicit significant changes in sweat rate … (0.5 and 5 mM) of SLIGKV-NH2 relative to Control during baseline conditions. However, this …
Number of citations: 0 faseb.onlinelibrary.wiley.com
C Avet, M Semache, F Gross, C Le Gouill… - The FASEB …, 2018 - Wiley Online Library
The protease‐activated receptor‐2 (PAR2) belongs to an atypical subfamily of G protein–coupled receptors (GPCR), activated by the proteolytic cleavage of their N‐terminal region by …
Number of citations: 1 faseb.onlinelibrary.wiley.com
N Fujii, MO Danquah, RD Meade, T Nishiyasu… - Temperature, 2018 - Taylor & Francis
Protease-activated receptor 2 (PAR2) exists in the endothelial cells of skin vessels and eccrine sweat glands. We evaluated the hypothesis that exogeneous activation of PAR2 …
Number of citations: 1 www.tandfonline.com
BE Maryanoff, RJ Santulli, DF McComsey… - Archives of biochemistry …, 2001 - Elsevier
… alanine-scan results with SLIGRL-NH2 and SLIGKVNH2 … To probe position 2 further, we modified SLIGKV-NH2 with … Intriguingly, removal of the amino group from SLIGKV-NH2 (20) to …
Number of citations: 65 www.sciencedirect.com
H Nishikawa, K Kawai, M Tanaka, H Ohtani… - … of Pharmacology and …, 2005 - ASPET
Protease-activated receptor-2 (PAR-2) plays an extensive role in the regulation of digestive exocrine secretion. The present study examined whether PAR-2-related peptides could …
Number of citations: 13 jpet.aspetjournals.org
SS Roy, M Saifeddine, R Loutzenhiser… - British journal of …, 1998 - Wiley Online Library
The vascular actions of the proteinase‐activated receptor‐2‐activating peptides (PAR 2 APs), SLIGRL‐NH 2 (SL‐NH 2 ) and SLIGKV‐NH 2 (KV‐NH 2 ) as well as the reverse‐sequence …
Number of citations: 74 bpspubs.onlinelibrary.wiley.com
S Asghar, G Litherland, D Meek… - … British Society for …, 2017 - research-portal.uws.ac.uk
… (PAR)2 agonist peptide (SLIGKV-NH2) or reverse peptide (RP). … Stimulation with IL-1β or SLIGKV-NH2 did not significantly … Interestingly, only SLIGKV-NH2 significantly increased IL-8 (p…
Number of citations: 0 research-portal.uws.ac.uk
Y Murakami, S Azuma, K Baba… - Trends in …, 2022 - systems.enpress-publisher.com
… MCP-1; we thus examined the effect of SLIGKV-NH2 on IL-8 and MCP-1 in the presence of the … increase by SLIGKV-NH2 alone and the synergistic increase by mixing SLIGKV-NH2 with …
Number of citations: 2 systems.enpress-publisher.com
MS Kim, JA Kim, OH Kang, OS Baek… - Journal of Pathology …, 2003 - koreanjpathol.org
… PAR2 agonists such as trypsin, mast cell tryptase, and activating peptide SLIGKV-NH2 (corresponding to the PAR2 tethered ligand) directly signal CCF-STTG1 to induce the secretion of …
Number of citations: 11 www.koreanjpathol.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.